molecular formula C25H27BrN2O2S B2830042 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1206140-44-4

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2830042
CAS No.: 1206140-44-4
M. Wt: 499.47
InChI Key: RNPSMZLJOJBTSW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multi-step organic reactions. A common route might include:

    Sulfonylation: Reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with piperazine under basic conditions to form the sulfonylated intermediate.

    Alkylation: The intermediate is then alkylated with diphenylmethyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the sulfonyl or bromine groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield various substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-methylpiperazine
  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(benzyl)piperazine

Uniqueness

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of the diphenylmethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-benzhydryl-4-(4-bromo-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O2S/c1-19-18-24(20(2)17-23(19)26)31(29,30)28-15-13-27(14-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPSMZLJOJBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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